![molecular formula C21H20O5 B14263188 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxol-5-yl group and exhibit similar biological activities.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds also feature the benzo[d][1,3]dioxol-5-yl group and are known for their antimicrobial properties.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C21H20O5 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-3-5-17-20(13-6-7-16-19(9-13)25-11-24-16)21(23)14-8-12(4-2)15(22)10-18(14)26-17/h6-10,22H,3-5,11H2,1-2H3 |
Clave InChI |
LXCIVIWESVQFTH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


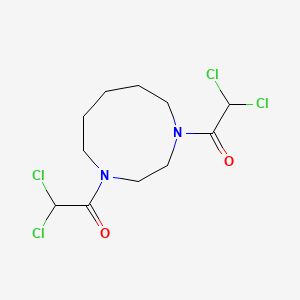
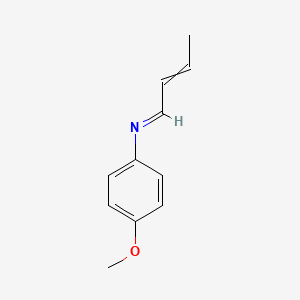
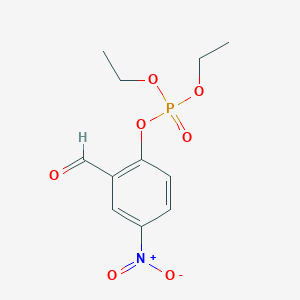

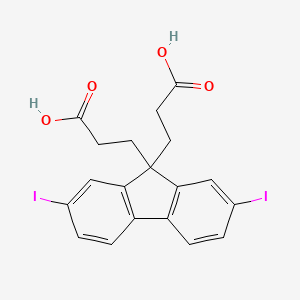
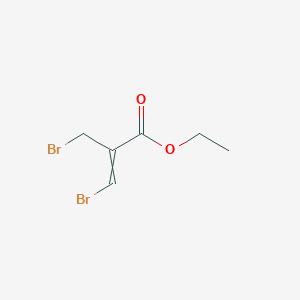
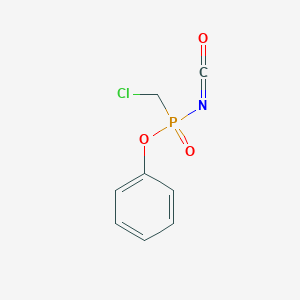
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)



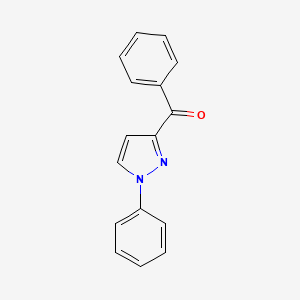
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
